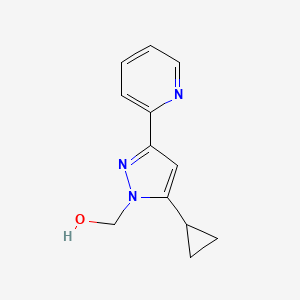
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, commonly referred to as 2-CPA, is an organic compound of the pyrazole family. It is a colorless solid that is soluble in various organic solvents. 2-CPA is of great interest to organic chemists due to its versatility in chemical synthesis and its potential applications in pharmaceuticals and materials science.
Mécanisme D'action
2-CPA is an organic compound that acts as a ligand in various chemical reactions. It is able to bind to metal ions and form complexes, which can then be used in various chemical reactions. The complexation of 2-CPA with metal ions is believed to be due to the presence of nitrogen and oxygen atoms in the compound, which can interact with the metal ions.
Biochemical and Physiological Effects
2-CPA has not been studied extensively for its biochemical and physiological effects. However, it is believed to have some potential as an anti-inflammatory agent due to its ability to bind to metal ions and form complexes. Additionally, it has been found to inhibit the growth of certain bacteria, suggesting it may have potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-CPA is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and can be easily synthesized in large quantities. Additionally, it is soluble in various organic solvents, making it easy to work with in the laboratory. However, it is important to note that 2-CPA is a relatively new compound and has not been extensively studied, so its exact properties and effects are not yet known.
Orientations Futures
2-CPA has potential applications in pharmaceuticals, materials science, and organic synthesis. Further research is needed to explore its potential as an anti-inflammatory and antimicrobial agent. Additionally, its use as a ligand for the preparation of metal-organic frameworks and as a reagent for the synthesis of other pyrazole derivatives should be further explored. Finally, its potential applications in materials science should be studied, as it may have potential as a catalyst or as a component of various materials.
Applications De Recherche Scientifique
2-CPA has been used in a variety of scientific research applications. It has been used as a ligand for the preparation of metal-organic frameworks, as a catalyst for the synthesis of various organic compounds, and as a reagent for the synthesis of other pyrazole derivatives. It has also been used in the preparation of various pharmaceuticals and materials science applications.
Propriétés
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-5-8-17-13(11-1-2-11)9-12(16-17)10-3-6-15-7-4-10/h3-4,6-7,9,11H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPTGBLSFJOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















